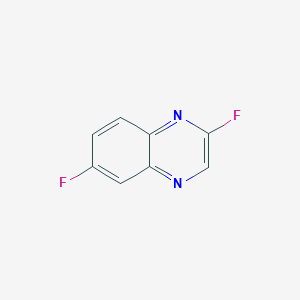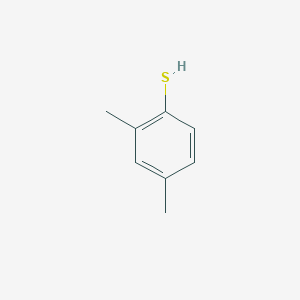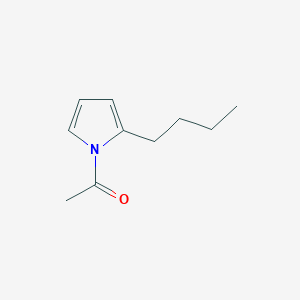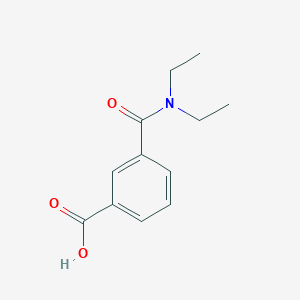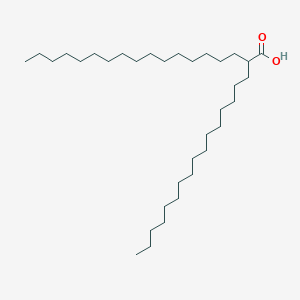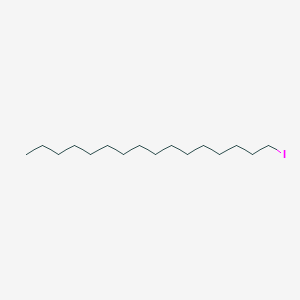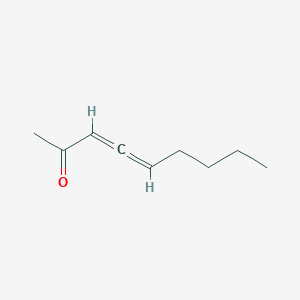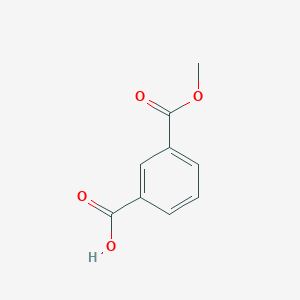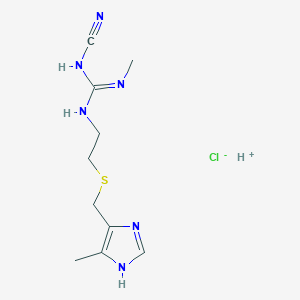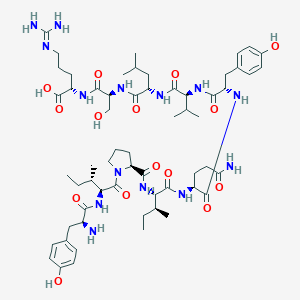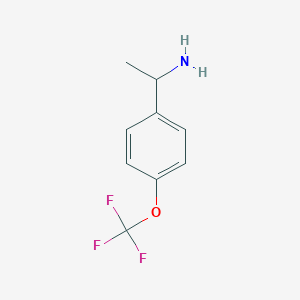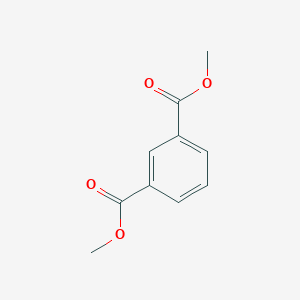
4-Octyldodecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octyldodecan-1-ol, also known as 2-(4-octyldodecyl)oxirane-2-carboxylic acid, is a chemical compound that has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-octyldodecan-1-ol is not fully understood, but it is believed to interact with cell membranes and affect various signaling pathways. In particular, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-octyldodecan-1-ol has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have moisturizing and emollient properties, making it a desirable ingredient in skincare products.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-octyldodecan-1-ol in lab experiments is its relative ease of synthesis and availability. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 4-octyldodecan-1-ol. One area of interest is its potential as an anti-inflammatory and anti-cancer agent, which could be further explored in preclinical and clinical studies. Another area of interest is its potential as a surfactant and emulsifier in the preparation of advanced materials, which could lead to the development of new materials with unique properties. Additionally, further studies could be conducted to better understand the mechanism of action of 4-octyldodecan-1-ol and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 4-octyldodecan-1-ol involves the epoxidation of oleic acid using hydrogen peroxide and formic acid. The resulting epoxide is then hydrolyzed to yield 4-octyldodecan-1-ol. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
4-Octyldodecan-1-ol has been studied for its potential applications in various fields, including cosmetics, pharmaceuticals, and materials science. In cosmetics, it has been shown to have moisturizing and emollient properties, making it a desirable ingredient in skincare products. In pharmaceuticals, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been used as a surfactant and emulsifier in the preparation of nanoparticles and other advanced materials.
Propriétés
Numéro CAS |
123629-23-2 |
|---|---|
Nom du produit |
4-Octyldodecan-1-ol |
Formule moléculaire |
C20H42O |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
4-octyldodecan-1-ol |
InChI |
InChI=1S/C20H42O/c1-3-5-7-9-11-13-16-20(18-15-19-21)17-14-12-10-8-6-4-2/h20-21H,3-19H2,1-2H3 |
Clé InChI |
VSSXCWBBLWZFCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCCCCCC)CCCO |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



